molecular formula C9H10FNO3 B2528833 1-Fluoro-2-nitro-4-propoxybenzene CAS No. 1048368-31-5

1-Fluoro-2-nitro-4-propoxybenzene

Cat. No. B2528833
CAS RN: 1048368-31-5
M. Wt: 199.181
InChI Key: BFIJJLVTEFHCSX-UHFFFAOYSA-N
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Description

The compound 1-Fluoro-2-nitro-4-propoxybenzene, while not directly studied in the provided papers, is related to various fluoro-nitrobenzene derivatives that have been synthesized and analyzed for their chemical properties and reactivity. These compounds are of interest due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related fluoro-nitrobenzene compounds involves various methods, including the reaction of fluoro-dinitrobenzene with NH-heterocyclic compounds to form N-2,4-dinitrophenyl derivatives , and the preparation of 2-fluoro-5-nitrobenzonitrile by substituting a nitro group with a cyano group . Additionally, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized from commercial 2-fluoro-1,4-dimethoxybenzene with nitric acid . These methods indicate that the synthesis of this compound could potentially be achieved through similar nitration and substitution reactions.

Molecular Structure Analysis

The molecular structure and conformation of fluoro-nitrobenzene derivatives have been studied using techniques such as gas-phase electron diffraction and quantum chemical calculations . These studies reveal the existence of multiple conformers with varying energies and geometries. For example, in 2-nitrobenzenesulfonyl fluoride, the most favored conformer has the S–F bond nearly perpendicular to the benzene ring plane . Such analyses are crucial for understanding the reactivity and physical properties of these compounds.

Chemical Reactions Analysis

Fluoro-nitrobenzene derivatives are reactive towards a variety of substrates. For instance, 1-Fluoro-2,4-dinitrobenzene reacts with NH-heteroaromatic compounds to give stable derivatives , and 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate has been used for the quantitative fluorination of aromatic substrates . These reactions demonstrate the electrophilic nature of fluoro-nitrobenzene compounds and their utility in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-nitrobenzene derivatives are influenced by their molecular structure. For example, the crystal structure of 1,2,3,5-tetrafluorobenzene shows layered monoclinic structure with bifurcated C–H⋯F–C interactions . The stability of these compounds to hydrolysis and their reactivity in different media are also important characteristics. The protein reagent 1-fluoro-2-nitro-4-trimethylammoniobenzene iodide, for example, reacts rapidly with bovine insulin and modifies it without causing conformational changes .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques

    A study highlighted the synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene through the reaction of 2-fluoro-1,4-dimethoxybenzene with nitric acid, showcasing a method to create fluorinated nitrobenzene derivatives with high yields. This process underpins the versatility and reactivity of fluorinated nitrobenzenes in chemical synthesis (Sweeney, McArdle, & Aldabbagh, 2018).

  • Catalysis in Amination and Coupling Reactions

    Research demonstrated the efficacy of Palladium(0)-catalyzed amination, Stille coupling, and Suzuki coupling of electron-deficient aryl fluorides, including 1-Fluoro-2-nitrobenzene derivatives. This highlights the compound's role in facilitating the construction of complex organic frameworks through efficient catalytic processes (Kim & Yu, 2003).

Materials Science and Photophysics

  • Molecular Ordering in Smectogenic Compounds: Studies on molecular ordering of smectogenic compounds related to 1-Fluoro-2-nitro-4-propoxybenzene derivatives have been carried out. These studies use quantum mechanics and computer simulation to analyze the translatory and orientational motions, providing insights into the behavior of such compounds in liquid crystals and other materials (Ojha & Pisipati, 2003).

Chemical Reactivity and Interactions

  • Reactivity with Metal Ions: A photophysical and theoretical study on a nitrobenzoxadiazole-based system, related to this compound, investigated its interaction with different metal ions. The study enhances understanding of how such compounds can be used in sensing and detection applications, particularly in environmental and biological contexts (Das et al., 2012).

Applications in Radiopharmaceuticals

  • Synthesis of PET Tracers: The preparation of positron emission tomography (PET) tracers using fluorine-18 labeled compounds derived from 1-Fluoro-2-nitrobenzene shows the potential of these compounds in the development of diagnostic agents. Such tracers are crucial for neurological and oncological imaging, demonstrating the application of fluorinated nitrobenzenes in medical diagnostics (Pan et al., 2013).

Safety and Hazards

The safety data sheet for 1-Fluoro-2-nitrobenzene indicates that it is considered hazardous. It has acute oral toxicity, acute dermal toxicity, and can cause skin irritation and serious eye irritation. It may also cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

1-fluoro-2-nitro-4-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c1-2-5-14-7-3-4-8(10)9(6-7)11(12)13/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIJJLVTEFHCSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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